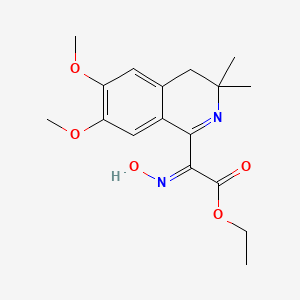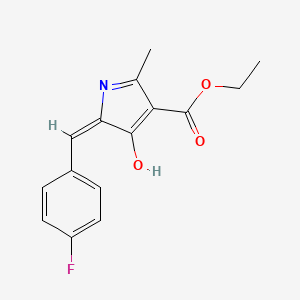
1-ethyl-4-hydroxy-2-oxo-N'-(1-oxodecyl)-3-quinolinecarbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-ethyl-4-hydroxy-2-oxo-N'-(1-oxodecyl)-3-quinolinecarbohydrazide is a member of quinolines and an aromatic amide.
Aplicaciones Científicas De Investigación
Chemical Synthesis and Structure Analysis
- The synthesis of quinoline derivatives, including those related to 1-ethyl-4-hydroxy-2-oxo-N'-(1-oxodecyl)-3-quinolinecarbohydrazide, involves reactions with ethyl orthoformate. This process results in the formation of ethyl esters of quinoline-3-carboxylic acids, with their structures confirmed via X-ray diffraction analysis (Ukrainets et al., 2012).
Antitubercular Activity
- Some quinoline derivatives, potentially including compounds similar to 1-ethyl-4-hydroxy-2-oxo-N'-(1-oxodecyl)-3-quinolinecarbohydrazide, have shown antitubercular activities. These compounds' efficacy against tuberculosis has been the subject of comparative analyses with other structural analogs (Ukrainets et al., 2008).
Photovoltaic Applications
- Quinoline derivatives have been investigated for their potential in photovoltaic applications. Specific compounds have demonstrated photovoltaic properties, making them suitable for use in organic-inorganic photodiode fabrication (Zeyada et al., 2016).
Anticancer Assessment
- Certain 4-hydroxyquinoline derivatives exhibit cytotoxic activities against various cancer cell lines. Modifications to the side-chain substituent or the formation of new heterocyclic rings have been explored to enhance their anticancer properties (Regal et al., 2020).
Synthesis of Heterocyclic Systems
- The chemical reactivity of quinoline derivatives has been explored for the synthesis of a variety of heterocyclic systems. These include compounds like pyrazoles, pyrimidines, and oxazines, which are linked with quinoline moieties (Hassanin et al., 2016).
Biological Activities of Quinoline Derivatives
- Quinoline derivatives have been studied for their antibacterial and antifungal activities. New quinazolinone derivatives, synthesized from quinazolinylbenzoic acid, demonstrated high antibacterial and antifungal activities, indicating the potential medicinal applications of these compounds (El-Shenawy, 2017).
Propiedades
Fórmula molecular |
C22H31N3O4 |
|---|---|
Peso molecular |
401.5g/mol |
Nombre IUPAC |
N'-decanoyl-1-ethyl-4-hydroxy-2-oxoquinoline-3-carbohydrazide |
InChI |
InChI=1S/C22H31N3O4/c1-3-5-6-7-8-9-10-15-18(26)23-24-21(28)19-20(27)16-13-11-12-14-17(16)25(4-2)22(19)29/h11-14,27H,3-10,15H2,1-2H3,(H,23,26)(H,24,28) |
Clave InChI |
STZGSXKOCPMQFV-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCC(=O)NNC(=O)C1=C(C2=CC=CC=C2N(C1=O)CC)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(2-Chlorobenzyl)sulfanyl]-N'-(4-hydroxy-3-methoxybenzylidene)acetohydrazide](/img/no-structure.png)

![3-Bromo-5-chloro-2-hydroxybenzaldehyde [4,6-di(4-morpholinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B1189685.png)
![2,4-Diiodo-6-({[2-methoxy-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl)phenol](/img/structure/B1189690.png)
![2-(4-bromophenyl)-5-methyl-4-[(2-pyridinylamino)methylene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B1189691.png)

